molecular formula C17H19BrFNO2 B11480645 N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B11480645
M. Wt: 368.2 g/mol
InChI Key: FGYMPQQTTTUHCE-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide is a synthetic organic compound with a complex structure It features a bicyclic heptane core with various functional groups, including a bromine and fluorine-substituted phenyl ring, a ketone, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Ketone Group: The ketone group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Substitution on the Phenyl Ring: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be done using reagents like Selectfluor.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone group can undergo further oxidation to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide may be investigated for its potential as a pharmacophore. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets might make it useful in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine and fluorine atoms could enhance binding affinity and specificity, while the bicyclic core provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
  • N-(2-bromo-4-methylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
  • N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate

Uniqueness

N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to the specific combination of substituents on the phenyl ring and the bicyclic core. The presence of both bromine and fluorine atoms can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H19BrFNO2

Molecular Weight

368.2 g/mol

IUPAC Name

N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C17H19BrFNO2/c1-15(2)16(3)6-7-17(15,9-13(16)21)14(22)20-12-5-4-10(19)8-11(12)18/h4-5,8H,6-7,9H2,1-3H3,(H,20,22)

InChI Key

FGYMPQQTTTUHCE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=C(C=C(C=C3)F)Br)C)C

Origin of Product

United States

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